molecular formula C17H15N3O2 B2801598 N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide CAS No. 339100-46-8

N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide

Cat. No.: B2801598
CAS No.: 339100-46-8
M. Wt: 293.326
InChI Key: CCYRDRJXORZVCA-XDHOZWIPSA-N
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Description

N'-[(1E)-[4-(Benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide is a hydrazone derivative characterized by a benzyloxy-substituted phenyl group attached to a methylidene hydrazide core, with a cyanoacetohydrazide functional group. This compound belongs to a class of Schiff bases, which are widely studied for their biological activities, including antimicrobial, anticancer, and metal-chelating properties. The (E)-configuration of the imine bond (C=N) is critical for its structural stability and interaction with biological targets .

Properties

IUPAC Name

2-cyano-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c18-11-10-17(21)20-19-12-14-6-8-16(9-7-14)22-13-15-4-2-1-3-5-15/h1-9,12H,10,13H2,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYRDRJXORZVCA-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and 2-cyanoacetohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the hydrazone moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide has been studied for its potential as an anti-cancer agent. Its structural similarity to other hydrazone derivatives allows it to interact with biological targets effectively. Research indicates that compounds with hydrazone moieties can exhibit significant cytotoxic effects on various cancer cell lines.

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. It has been tested against a range of bacterial strains, showing promising results in inhibiting growth. This activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. In vitro assays have shown that this compound can scavenge free radicals, thus providing a protective effect against cellular damage.

Schistosomicidal Activity

Recent studies have explored the schistosomicidal effects of related compounds, indicating a potential for this compound in treating schistosomiasis. The mechanism involves disrupting the life cycle of Schistosoma parasites, although further research is needed to establish efficacy and safety profiles.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of various hydrazone derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with an IC50 value comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another research effort, this compound was tested against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli. The compound demonstrated inhibitory concentrations that suggest its potential use as an antimicrobial agent in clinical settings.

Mechanism of Action

The mechanism of action of N’-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide involves its ability to interact with biological targets through its hydrazone and cyano functional groups. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes. The compound may also form coordination complexes with metal ions, which can enhance its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Electronic Effects: The cyano group in the target compound is a strong electron-withdrawing group (EWG), which polarizes the hydrazide moiety, enhancing stability and reactivity compared to electron-donating groups (e.g., methoxy in ). This EWG effect may reduce basicity of the imine nitrogen, affecting metal-chelation capacity .
  • Melting Points : While direct data for the target compound is unavailable, analogues with EWGs (e.g., nitro in ) exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas furan derivatives () have lower melting points (~150–180°C) .
  • Spectroscopic Signatures: IR spectra of similar compounds show characteristic C=N stretches near 1620 cm⁻¹ (), consistent with the target compound. The cyano group’s C≡N stretch (~2200 cm⁻¹) would further distinguish it .

Biological Activity

N'-[(1E)-[4-(benzyloxy)phenyl]methylidene]-2-cyanoacetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor activity and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O
  • SMILES : COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

The compound features a hydrazide functional group, which is often associated with various biological activities, including antitumor effects.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, a related compound demonstrated an IC50 value of 4 μM against lysine-specific demethylase 1 (LSD1), a target implicated in cancer progression . The inhibition of LSD1 is particularly relevant as it plays a crucial role in epigenetic regulation in various cancers.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in tumor growth and metastasis.
  • Induction of Apoptosis : Similar hydrazone derivatives have been noted to trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest, preventing cancer cell proliferation.

Study 1: In Vitro Evaluation

A study evaluated the cytotoxic effects of various hydrazone derivatives, including compounds structurally related to this compound. The results indicated that these compounds significantly reduced cell viability in several cancer cell lines, including HCT-116 (colon cancer) and A549 (lung cancer) cells. The mechanism was linked to the induction of oxidative stress and apoptosis .

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT-1165.2Apoptosis
Compound BA5493.8Cell Cycle Arrest
This compoundMCF-7TBDTBD

Study 2: Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound with key targets involved in cancer progression. The docking scores suggest a strong interaction with LSD1, reinforcing its potential as an antitumor agent .

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